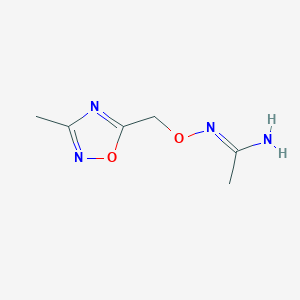
3-Methyl-5-(1-aminoethylideneaminooxymethyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide typically involves the reaction of amidoximes with various reagents. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .
Industrial Production Methods
Industrial production methods for oxadiazoles often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using oxidizing agents like sodium dichloroisocyanurate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium dichloroisocyanurate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide involves its interaction with specific molecular targets and pathways. For example, some oxadiazole derivatives act on enzymes such as thymidylate synthase and histone deacetylase, inhibiting their activity and thereby exerting anticancer effects . Additionally, oxadiazoles can inhibit pathways like the NF-kB signaling pathway, which is involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide include other oxadiazole derivatives such as:
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
- 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Compounds
Uniqueness
N-((3-Methyl-1,2,4-oxadiazol-5-yl)methoxy)acetimidamide is unique due to its specific structural features and the presence of the acetimidamide group, which may confer distinct biological activities and chemical reactivity compared to other oxadiazole derivatives .
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N'-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]ethanimidamide |
InChI |
InChI=1S/C6H10N4O2/c1-4(7)9-11-3-6-8-5(2)10-12-6/h3H2,1-2H3,(H2,7,9) |
InChI Key |
FUBRAMFBZGPINB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NOC(=N1)CO/N=C(\C)/N |
Canonical SMILES |
CC1=NOC(=N1)CON=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12903210.png)

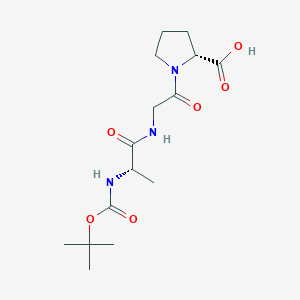



![5-Chloro-2-[(5-nitrofuran-2-yl)oxy]-1-benzofuran](/img/structure/B12903246.png)
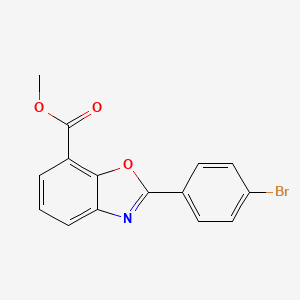

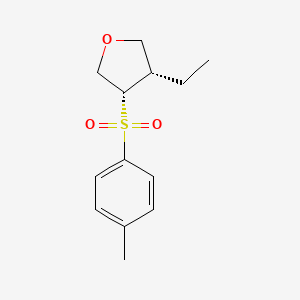
![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

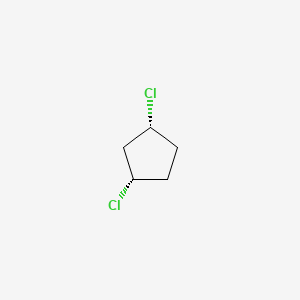
![(2E)-3-butyl-2-[(E)-3-(3-butyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide](/img/structure/B12903278.png)
